molecular formula C15H12BrCl2NO3 B270843 6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Número de catálogo B270843
Peso molecular: 405.1 g/mol
Clave InChI: UQSQLEDRQPHCSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as JNJ-54861911, is a novel small molecule inhibitor that has been developed for the treatment of Alzheimer’s disease. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts by inhibiting the activity of beta-secretase, an enzyme that is responsible for the production of amyloid-beta peptides. By blocking this enzyme, this compound reduces the production of amyloid-beta peptides, which in turn reduces the accumulation of amyloid plaques in the brain. This mechanism of action is different from other drugs currently used for the treatment of Alzheimer’s disease, such as cholinesterase inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer’s disease. It has also been shown to improve cognitive function in animal models of the disease. In addition, the compound has been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the compound has some limitations, including its specificity for beta-secretase and its potential toxicity.

Direcciones Futuras

There are several future directions for research on 6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of more potent and selective inhibitors of beta-secretase. Another area of research is the investigation of the compound’s effects on other aspects of Alzheimer’s disease pathology, such as tau protein aggregation. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans.

Métodos De Síntesis

The synthesis of 6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The final product is obtained in high yield and purity, making it suitable for further studies.

Aplicaciones Científicas De Investigación

6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic effects in Alzheimer’s disease. It has been shown to inhibit the production of amyloid-beta peptides, which are believed to play a crucial role in the pathogenesis of the disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer’s disease.

Propiedades

Fórmula molecular

C15H12BrCl2NO3

Peso molecular

405.1 g/mol

Nombre IUPAC

2-bromo-N-(2,4-dichlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C15H12BrCl2NO3/c16-12-6-4-7-11(15(21)22-13(7)12)10(6)14(20)19-9-2-1-5(17)3-8(9)18/h1-3,6-7,10-13H,4H2,(H,19,20)

Clave InChI

UQSQLEDRQPHCSK-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C=C(C=C4)Cl)Cl

SMILES canónico

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.